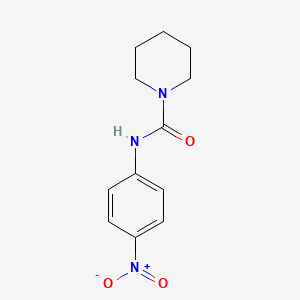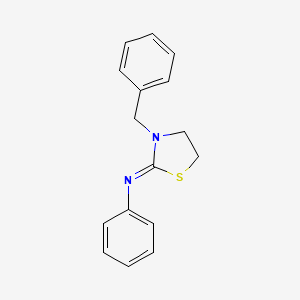![molecular formula C22H22O4 B11997015 propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is an organic compound belonging to the benzofuran class This compound is characterized by its complex structure, which includes a benzofuran core substituted with a methyl group, a phenylallyloxy group, and an isopropyl ester of carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Phenylallyloxy Group: This step involves the reaction of the benzofuran derivative with a phenylallyl halide under basic conditions to form the ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced esters.
Substitution: Halogenated or nitrated benzofuran derivatives.
科学的研究の応用
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylallyloxy group can enhance its binding affinity to certain molecular targets, while the benzofuran core can contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID: Lacks the isopropyl ester group.
5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the methyl group.
2-METHYL-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the phenylallyloxy group.
Uniqueness
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the phenylallyloxy group, in particular, differentiates it from other benzofuran derivatives, potentially enhancing its reactivity and binding affinity in various applications.
特性
分子式 |
C22H22O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
propan-2-yl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22O4/c1-15(2)25-22(23)21-16(3)26-20-12-11-18(14-19(20)21)24-13-7-10-17-8-5-4-6-9-17/h4-12,14-15H,13H2,1-3H3/b10-7+ |
InChIキー |
WRFJEWONFUGUOY-JXMROGBWSA-N |
異性体SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OC(C)C |
正規SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)

![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)

![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
